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Compound of Interest

Compound Name: (S)-HH2853

Cat. No.: B15144053 Get Quote

Disclaimer: The following information is intended for researchers, scientists, and drug

development professionals. The data presented is based on publicly available results from

human clinical trials. Specific details regarding preclinical toxicology in animal models are

limited in the public domain.

Frequently Asked Questions (FAQs)
Q1: What is (S)-HH2853 and what is its mechanism of action?

A1: (S)-HH2853 is an orally bioavailable, potent, and selective dual inhibitor of the histone

methyltransferases EZH1 (enhancer of zeste homolog 1) and EZH2 (enhancer of zeste

homolog 2).[1][2] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive

Complex 2 (PRC2), which plays a crucial role in gene silencing by catalyzing the methylation of

histone H3 on lysine 27 (H3K27). By inhibiting both EZH1 and EZH2, (S)-HH2853 leads to a

decrease in H3K27 methylation, which in turn alters gene expression patterns and results in

the decreased proliferation of cancer cells.[1] Preclinical models have shown its anti-tumor

activity in various cancer types, including those with mutations in the SWI/SNF complex.[2]

Q2: What are the most commonly observed adverse events with HH2853 in clinical trials?

A2: Based on Phase I and Ib clinical trial data in patients with relapsed/refractory non-Hodgkin

lymphomas or advanced solid tumors, the most frequently reported treatment-related adverse

events (TRAEs) include diarrhea, increased blood bilirubin, and anemia.[3] Hematological

toxicities such as decreased platelet count, decreased white blood cell count, and decreased

neutrophil count have also been observed.[3] Most of these events were reported to be

reversible or clinically manageable.
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Q3: Has a maximum tolerated dose (MTD) for HH2853 been established in clinical trials?

A3: In a Phase I study, dose-limiting toxicities (DLTs) were observed at the 800 mg twice-daily

dose level. However, a maximum tolerated dose (MTD) was not reached. The recommended

Phase II dose (RP2D) was determined to be 400 mg twice daily.[3][4]

Q4: Are there any specific patient populations that might be more susceptible to HH2853

toxicity?

A4: While the available data does not explicitly stratify toxicity by patient sub-populations,

standard clinical monitoring is crucial. Patients with pre-existing hematological conditions or

hepatic impairment may require closer observation, given the nature of the observed adverse

events (anemia, thrombocytopenia, increased bilirubin).

Q5: What should I do if I observe unexpected toxicity in my preclinical animal models?

A5: If you encounter unexpected toxicities in your animal models, consider the following

troubleshooting steps:

Vehicle Control: Ensure that the vehicle used to formulate (S)-HH2853 is not contributing to

the observed toxicity by including a vehicle-only control group.

Dose Reduction: The clinical data suggests a dose-dependent increase in adverse events. A

dose-response study to identify a better-tolerated dose in your specific animal model is

recommended.

Route of Administration: While (S)-HH2853 is orally bioavailable, ensure consistent and

accurate dosing. If using oral gavage, check for any signs of procedural distress or injury.

Animal Health Monitoring: Implement a comprehensive monitoring plan that includes regular

body weight measurements, clinical observations, and hematological and clinical chemistry

analysis to detect early signs of toxicity.

Histopathology: Conduct thorough histopathological examination of key organs to identify

any target organ toxicity.
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Note: The following data is derived from human clinical trials of HH2853, as specific

quantitative toxicity data from animal models is not publicly available.

Table 1: Summary of Treatment-Related Adverse Events (TRAEs) in Human Clinical Trials

Adverse Event Category
Most Common TRAEs
(Any Grade)

Most Common Grade ≥3
TRAEs

Gastrointestinal Diarrhea Diarrhea

Hematological

Anemia, Platelet count

decreased, White blood cell

count decreased, Neutrophil

count decreased

Anemia, Platelet count

decreased, White blood cell

count decreased, Neutrophil

count decreased

Hepatic Blood bilirubin increased Blood bilirubin increased

General
Rash, Hypokalemia,

Hyperuricemia, Alopecia

Hypokalemia, Blood creatine

phosphokinase increased,

Hyperglycemia

Data compiled from published Phase I and Ib clinical trial results.[3]

Experimental Protocols
The following provides a general overview of the methodology used in the Phase I clinical trial

of HH2853. Researchers should adapt these principles to their specific preclinical experimental

designs.

Phase I Clinical Trial Design (NCT04390737)[3][5]
Study Design: An open-label, multicenter, Phase I/II study. The Phase I portion included dose

escalation and dose extension parts.[3]

Patient Population: Patients with relapsed or refractory non-Hodgkin lymphomas or

advanced solid tumors.[3][5]

Drug Administration: HH2853 was administered orally twice daily (BID) in continuous 28-day

treatment cycles.[3]
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Dose Escalation: A Bayesian optimal interval (BOIN) design with accelerated titration was

used to evaluate seven predefined dose levels (50, 100, 200, 400, 600, 800, and 1000 mg

BID).[3]

Primary Endpoints: The primary endpoints were safety, dose-limiting toxicity (DLT), maximum

tolerated dose (MTD), and the recommended phase II dose (RP2D).[3]

Secondary Endpoints: Secondary endpoints included pharmacokinetic (PK) and

pharmacodynamic (PD) profiles, as well as preliminary anti-tumor efficacy.[3]

Safety Assessments: Monitoring of adverse events was conducted continuously throughout

the study.
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Mechanism of Action of (S)-HH2853
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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